Egfr-IN-74 -

Egfr-IN-74

Catalog Number: EVT-12534357
CAS Number:
Molecular Formula: C32H28BrF3N6O4S
Molecular Weight: 729.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr-IN-74 is a novel compound designed as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in various cellular processes, including cell proliferation and survival. This compound has garnered attention in the context of cancer research, particularly for its potential therapeutic applications in treating breast cancer. The development of Egfr-IN-74 is part of a broader effort to create more effective EGFR inhibitors that can overcome resistance mechanisms commonly encountered in cancer therapies.

Source and Classification

Egfr-IN-74 belongs to a class of compounds known as quinazoline derivatives. These compounds are characterized by their ability to selectively inhibit EGFR, making them valuable in oncology. The synthesis and characterization of Egfr-IN-74 have been documented in scientific literature, highlighting its potential efficacy against various cancer cell lines, particularly those resistant to existing therapies .

Synthesis Analysis

The synthesis of Egfr-IN-74 involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of the Quinazoline Core: The initial step involves the condensation of appropriate aniline derivatives with carbonyl compounds to form the quinazoline structure.
  2. Substitution Reactions: Subsequent reactions introduce various functional groups that enhance the compound's binding affinity to the EGFR.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity for biological evaluation.

Technical details regarding the synthesis include the use of specific reagents and conditions optimized for yield and purity, which are critical for subsequent biological assays .

Molecular Structure Analysis

Egfr-IN-74 features a complex molecular structure with specific functional groups that contribute to its activity as an EGFR inhibitor. The molecular formula and structural data are essential for understanding its interaction with the target receptor.

  • Molecular Formula: C₁₈H₁₈F₃N₃O
  • Molecular Weight: Approximately 357.36 g/mol
  • Structural Characteristics: The compound contains a quinazoline backbone with trifluoromethyl and morpholinomethyl substituents, which are believed to enhance its binding properties through specific interactions with amino acid residues in the EGFR active site .
Chemical Reactions Analysis

The chemical reactivity of Egfr-IN-74 can be evaluated through its interactions with biological targets, primarily focusing on its inhibition of EGFR activity. The compound undergoes various biochemical reactions upon administration:

  1. Binding Affinity: Egfr-IN-74 binds selectively to the ATP-binding site of EGFR, inhibiting its phosphorylation and subsequent signaling pathways involved in cell growth and survival.
  2. Cellular Uptake and Metabolism: Following administration, the compound is taken up by cancer cells where it exerts its inhibitory effects.

In vitro studies have demonstrated that Egfr-IN-74 exhibits significant potency against multiple breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Mechanism of Action

The mechanism by which Egfr-IN-74 exerts its effects involves several key processes:

  1. Inhibition of EGFR Phosphorylation: By binding to the active site of the receptor, Egfr-IN-74 prevents ATP from binding, thereby inhibiting the phosphorylation of tyrosine residues critical for downstream signaling.
  2. Induction of Apoptosis: Inhibition of EGFR leads to reduced activation of survival pathways, promoting apoptosis in cancer cells.
  3. Cell Cycle Arrest: Studies indicate that treatment with Egfr-IN-74 results in cell cycle arrest at specific phases, further contributing to its anti-cancer effects .

Data supporting these mechanisms include assays measuring changes in cell viability and apoptosis markers following treatment with Egfr-IN-74.

Physical and Chemical Properties Analysis

Egfr-IN-74 exhibits several notable physical and chemical properties:

  • Solubility: The compound has moderate solubility in organic solvents, which is important for formulation in drug development.
  • Stability: Stability studies indicate that Egfr-IN-74 remains stable under physiological conditions, making it suitable for therapeutic use.
  • Melting Point: The melting point is within a range typical for quinazoline derivatives, indicating solid-state stability .

These properties are critical for assessing the compound's viability as a drug candidate.

Applications

The primary application of Egfr-IN-74 lies within scientific research focused on cancer therapeutics. Its potential uses include:

  • Targeted Cancer Therapy: As an EGFR inhibitor, Egfr-IN-74 is being investigated for its ability to treat various cancers characterized by aberrant EGFR signaling.
  • Combination Therapies: Research is ongoing to evaluate the efficacy of Egfr-IN-74 in combination with other agents to overcome resistance mechanisms seen in cancer treatments.

Properties

Product Name

Egfr-IN-74

IUPAC Name

ethyl 6-bromo-2-imidazol-1-yl-4-[4-[2-[[4-(trifluoromethyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]quinoline-3-carboxylate

Molecular Formula

C32H28BrF3N6O4S

Molecular Weight

729.6 g/mol

InChI

InChI=1S/C32H28BrF3N6O4S/c1-2-46-31(43)28-29(24-19-22(33)9-12-25(24)38-30(28)42-14-13-37-20-42)41-17-15-40(16-18-41)27-6-4-3-5-26(27)39-47(44,45)23-10-7-21(8-11-23)32(34,35)36/h3-14,19-20,39H,2,15-18H2,1H3

InChI Key

NTWIRWVNYBTFDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)Br)N=C1N3C=CN=C3)N4CCN(CC4)C5=CC=CC=C5NS(=O)(=O)C6=CC=C(C=C6)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.